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Compound of Interest

Compound Name: DAWSONITE

Cat. No.: B1143670

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and symmetry
of dawsonite, a sodium aluminium carbonate hydroxide mineral with the chemical formula
NaAICOs3(OH)2.[1] The structural data presented is critical for understanding its
physicochemical properties and for applications in areas such as catalysis and CO:z
sequestration.

Crystallographic Data

The crystal structure of dawsonite was first determined by Frueh and Golightly in 1967 and
later refined by Corazza, Sabelli, and Vannucci in 1977.[2] The mineral crystallizes in the
orthorhombic system.[1][2] The refined data from Corazza et al. (1977) are widely accepted

and summarized below.

Table 1: Quantitative Crystallographic Data for Dawsonite
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Parameter Value Reference
Chemical Formula NaAl(COs)(OH)2 [2]
Crystal System Orthorhombic [2]
Crystal Class Dipyramidal (mmm) [2]
Space Group Imma (No. 74) [2]
Lattice Parameters a=6.759 A [2]
b=10.425 A [2]
c=5.585A [2]
Unit Cell Volume 393.53 As [2]
Formula Units (2) 4 (3]
Density (Calculated) 2.431 g/cm3 [2]

| Density (Measured) | 2.436 g/cm? |[2] |
Table 2: Atomic Coordinates and Isotropic Displacement Parameters (Biso)

Based on the refinement by Frueh A J, Golightly J P (1967)

Atom Wyc-k-of'f X y z Biso (A2
Position
Na de 0.25 0.75 0.25 0.03
Al 4a 0 0.5 0 0.03
C 4e 0 0.254 0.25 0.03
o1 de 0 0.133 0.25 0.03
02 8h 0 0.315 0.052 0.03
OH 8g 0.18 0.525 0.25 0.03
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Source: The Canadian Mineralogist, 1967.[4]

Crystal Structure and Symmetry

The crystal structure of dawsonite is characterized by chains of edge-sharing AlO2(OH)a
octahedra running parallel to the c-axis.[5] These chains are linked together by carbonate
(COs) groups and sodium (Na) ions.

¢ Aluminum Coordination: Each aluminum atom is octahedrally coordinated to two oxygen
atoms and four hydroxyl groups.

e Sodium Coordination: The sodium ions are located in channels between the
aluminohydroxyde chains and are coordinated by oxygen atoms from both the carbonate
and hydroxyl groups.[5]

o Carbonate Groups: The planar carbonate groups lie on mirror planes and link the chains of
octahedra.

The symmetry of the dawsonite crystal is described by the orthorhombic space group Imma.
This space group is body-centered (I) and has mirror planes perpendicular to the a and b axes
(m) and a glide plane perpendicular to the c-axis (a). These symmetry elements dictate the
arrangement and equivalence of atoms within the unit cell.
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Dawsonite [NaAIl(CO3)(OH)2]

Orthorhombic Crystal System

Syminetry

Point Group: mmm (2/m 2/m 2/m)

Space Group: Imma (No. 74)

Unit Cell Structure Generation

Asymmetric Unit Symmetry Operations
(e.g., mirror, glide, inversion)

(Fractional Atomic Coordinates)

Complete Crystal Structure

Click to download full resolution via product page
Logical hierarchy of dawsonite's crystallographic properties.

Experimental Protocols

The determination of dawsonite's crystal structure was achieved through single-crystal X-ray
diffraction.[6] This non-destructive technique provides precise information on the three-

dimensional arrangement of atoms in a crystal.[7]
Methodology: Single-Crystal X-ray Diffraction

+ Crystal Selection and Mounting: A high-quality, single crystal of dawsonite, free of significant
defects, is selected under a microscope.[7] The crystal is then mounted on a goniometer
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head using a suitable adhesive or oil.[8]

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[9]
Monochromatic X-rays, typically from a molybdenum (Mo-Ka, A = 0.7107A) or copper source,
are directed at the crystal.[6] The crystal is rotated through a series of angles, and the
diffraction pattern—the array of spots produced by constructive interference of the X-rays
with the crystal lattice—is recorded on a detector.[8][10]

Data Processing: The collected diffraction intensities are processed to determine the unit cell
dimensions and space group symmetry. Corrections are applied for factors such as
polarization and absorption.[9]

Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment,
are determined using computational methods (e.g., direct methods or Patterson function).
This leads to an initial electron density map.

Structure Refinement: An atomic model is built into the electron density map. The atomic
positions, site occupancies, and displacement parameters are then refined using a least-
squares algorithm to achieve the best possible fit between the observed diffraction data and
the data calculated from the model.[9]

1. Select & Mount
Single Crystal
2. X-ray Source —
(e.g., Mo-Ka)

3. Irradiate Crystal 4. Collect Diffraction 5. Process Data 6. Solve Structure 7. Refine Atomic Model Final Crystal
on Goniometer Pattern on Detector (Unit Cell & Space Group) (Phase Problem) (Least-Squares) Structure

Click to download full resolution via product page

Workflow for single-crystal X-ray diffraction analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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